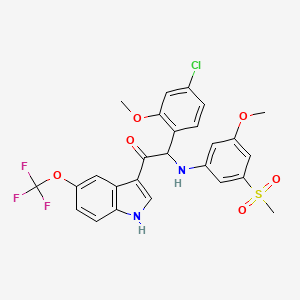Mosnodenvir
CAS No.: 2043343-94-6
Cat. No.: VC14591736
Molecular Formula: C26H22ClF3N2O6S
Molecular Weight: 583.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2043343-94-6 |
|---|---|
| Molecular Formula | C26H22ClF3N2O6S |
| Molecular Weight | 583.0 g/mol |
| IUPAC Name | 2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |
| Standard InChI | InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3 |
| Standard InChI Key | QNOPDDHSGQQLCV-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Introduction
Chemical and Structural Profile of Mosnodenvir
Mosnodenvir (CAS No. 2043343-94-6) is a stereochemically defined compound with the molecular formula and a molecular weight of 582.98 g/mol . Its absolute stereochemistry features one defined stereocenter, contributing to its enantiomeric purity and pharmacological activity . The compound’s structure includes a chlorophenyl group, trifluoromethoxy substituents, and a sulfonyl moiety, which collectively enhance its binding affinity to viral targets .
Key Structural Attributes:
These structural features enable mosnodenvir to penetrate host cells and interact with viral nonstructural proteins, a critical requirement for its antiviral activity .
Mechanism of Action: Targeting the DENV Replication Complex
Mosnodenvir inhibits dengue viral replication by blocking the interaction between nonstructural protein 3 (NS3) and NS4B, two components essential for forming the viral replication complex . NS3 possesses helicase and protease functions, while NS4B anchors the replication machinery to endoplasmic reticulum membranes. By preventing their association, mosnodenvir disrupts viral RNA synthesis and assembly .
Comparative Efficacy Across Serotypes:
| DENV Serotype | EC₅₀ (nM) |
|---|---|
| DENV-1 | 0.057 |
| DENV-2 | 0.11 |
| DENV-3 | 3.2 |
| DENV-4 | 11 |
Data derived from in vitro studies using human cell lines .
This pan-serotype activity is particularly valuable given the co-circulation of multiple DENV serotypes in endemic regions, which complicates vaccine-based strategies .
Preclinical Development and Pharmacological Profile
In murine models, mosnodenvir reduced viremia by >99% at doses of 30 mg/kg administered orally . Non-human primate studies further demonstrated a 3-log reduction in viral load within 48 hours of treatment initiation . The compound exhibits favorable pharmacokinetics, with a plasma half-life of 8–12 hours and >90% oral bioavailability, supporting once-daily dosing .
Resistance Profiling:
A major challenge in dengue antiviral development is the emergence of resistance mutations. In vitro serial passaging experiments identified the NS4B:V91A mutation, which confers 50-fold reduced sensitivity to mosnodenvir in DENV-2 and DENV-3 . Notably, this mutation imposes a replicative fitness cost, as evidenced by 40% slower viral growth rates in resistant strains. Genomic surveillance data from Southeast Asia confirm the natural prevalence of NS4B:V91A at <1.2% in circulating strains, suggesting that resistance monitoring will be critical during clinical deployment.
Comparative Analysis with Other Dengue Antivirals
The PMC review highlights mosnodenvir’s unique position among orthoflaviviral inhibitors . Unlike NS2B-NS3 protease inhibitors like SYC-1307 or temoporfin, which show limited clinical efficacy despite promising preclinical data, mosnodenvir’s NS3-NS4B targeting provides broader serotype coverage and higher genetic barrier to resistance .
Benchmarking Against Competitors:
| Compound | Target | Development Stage | EC₅₀ Range (nM) |
|---|---|---|---|
| Mosnodenvir | NS3-NS4B | Phase 2 | 0.057–11 |
| EYU688 | NS4A | Phase 1 | 1.2–25 |
| SYC-1307 | NS2B-NS3 | Preclinical | 200–780 |
Data synthesized from multiple sources .
Future Directions and Challenges
The ongoing phase 2 trials will clarify mosnodenvir’s efficacy in real-world transmission settings, where co-infections and pre-existing immunity may influence outcomes. Combination therapy approaches with vaccines or other antivirals (e.g., NS5 polymerase inhibitors) could mitigate resistance risks . Additionally, point-of-care diagnostics capable of detecting NS4B:V91A mutations may optimize mosnodenvir use in regions with resistant strains.
Manufacturing scalability remains a consideration given the compound’s complex stereochemistry. Johnson & Johnson has developed an asymmetric synthesis route achieving 92% enantiomeric excess, which is being optimized for large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume